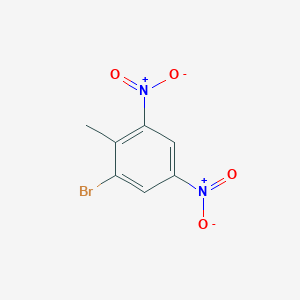

1-Bromo-2-methyl-3,5-dinitrobenzene

Vue d'ensemble

Description

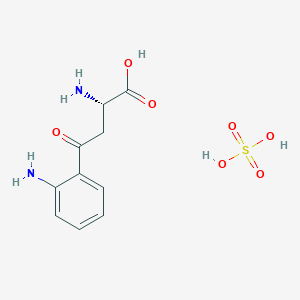

1-Bromo-2-methyl-3,5-dinitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. It is synthesized from bromobenzene by nitration in water, a process that has been shown to yield a high purity product .

Synthesis Analysis

The synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene is not directly detailed in the provided papers. However, a related compound, 1-bromo-2,4-dinitrobenzene, is synthesized from bromobenzene by nitration in water, achieving a high yield of 94.8% and a product purity greater than 99.0% . This suggests that a similar synthetic route could be employed for 1-Bromo-2-methyl-3,5-dinitrobenzene, with the potential for high yields and purity.

Molecular Structure Analysis

The molecular structure of bromo- and bromomethyl-substituted benzenes, including those with methyl groups, has been studied using X-ray crystallography. These studies reveal various interactions such as Br···Br, C-H···Br, and C-Br···π, which contribute to the packing motifs in the crystal structures . Although the exact structure of 1-Bromo-2-methyl-3,5-dinitrobenzene is not provided, it can be inferred that similar interactions may be present in its crystal structure.

Chemical Reactions Analysis

The reactivity of halogenated dinitrobenzenes, including those with bromine substituents, has been studied. It has been found that the order of mobility of the halogens in reactions with potassium iodide in dry acetone is F < Cl < Br, with bromine being significantly more reactive than chlorine and fluorine . This suggests that 1-Bromo-2-methyl-3,5-dinitrobenzene would also exhibit high reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methyl-3,5-dinitrobenzene are not directly reported in the provided papers. However, the properties of similar brominated compounds have been characterized. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows weak methylene–bromobenzene C–H···π and π–π interactions, which could be indicative of the types of intermolecular forces that 1-Bromo-2-methyl-3,5-dinitrobenzene might exhibit . Additionally, the accidental sensitization case of a schoolboy to 1-bromo-2,4-dinitrobenzene indicates that such compounds can be potent sensitizers and should be handled with care .

Applications De Recherche Scientifique

1. Synthesis of Indole Derivatives

- Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules and natural products .

- Results or Outcomes: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

2. Protein Determination and Glutathione S-Transferase (GST) Assay

- Summary of the Application: 1-Bromo-2,4-dinitrobenzene has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .

5. Preparation of Nitro Compounds

- Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the preparation of nitro compounds . Nitro compounds are a very important class of nitrogen derivatives .

6. Dyestuff Applications

Propriétés

IUPAC Name |

1-bromo-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCDPLZDNORAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

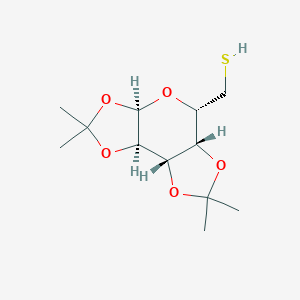

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364852 | |

| Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-3,5-dinitrobenzene | |

CAS RN |

18242-38-1 | |

| Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)